REACTION_CXSMILES
|
[C:1]1([OH:14])[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.[OH-].[K+].[CH2:17](Br)[CH:18]=[CH2:19]>C(O)C>[CH2:19]([O:14][C:1]1[CH:2]=[CH:3][C:4]([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)=[CH:5][CH:6]=1)[CH:18]=[CH2:17] |f:1.2|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C1=CC=C(C=C1)O)O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for an additional 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
the solids were filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was poured
|
Type
|
DISTILLATION
|
Details
|
into distilled water (4 L)
|
Type
|
FILTRATION
|
Details
|
The solid product was filtered off
|
Type
|
WASH
|
Details
|
washed with a large amount of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product was purified
|
Type
|
CUSTOM
|
Details
|
recrystallization from ethanol
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)OC1=CC=C(C=C1)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |